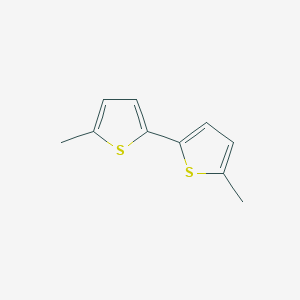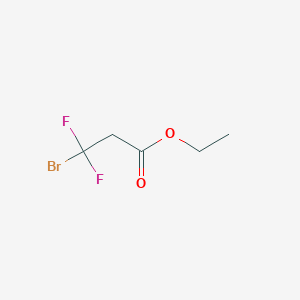![molecular formula C10H20N2O3 B172131 Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- CAS No. 198196-17-7](/img/structure/B172131.png)
Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-, also known as carfentanil, is a synthetic opioid that is used primarily for veterinary purposes as a sedative and analgesic agent. It is a derivative of fentanyl, which is a highly potent opioid that is used for pain management in humans. Carfentanil is much more potent than fentanyl, with a potency that is estimated to be 10,000 times that of morphine. Due to its high potency, carfentanil is considered to be a dangerous substance and is subject to strict regulations.
Mechanism of Action
Carfentanil works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and pleasure. Carfentanil is highly potent due to its ability to bind to opioid receptors with a high affinity and to rapidly cross the blood-brain barrier.
Biochemical and Physiological Effects:
Carfentanil has a number of biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to hypoxia and death. It can also cause sedation, dizziness, and confusion. In addition, Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- can cause nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
Carfentanil has several advantages for lab experiments. Its high potency allows researchers to use smaller amounts of the drug, which can reduce costs and minimize the risk of exposure to the drug. However, Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- is also highly dangerous and requires specialized equipment and expertise to handle safely. Its use in lab experiments is strictly regulated, and researchers must take precautions to ensure the safety of themselves and others.
Future Directions
There are several future directions for research on Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-. One area of interest is the development of new treatments for opioid use disorder. Carfentanil has been used as a tool to study the mechanisms of opioid addiction, and this research may lead to the development of new treatments that can help individuals overcome their addiction. Another area of interest is the development of new pain medications that are less addictive than opioids. Carfentanil has been used to study the mechanisms of pain and may provide insights into the development of new pain medications that are safer and more effective than current options. Finally, there is a need for continued research on the safety and regulation of Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-. The high potency and danger of Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- make it a challenging substance to regulate and handle safely, and ongoing research is needed to ensure that it is used safely and responsibly.
Synthesis Methods
Carfentanil is synthesized by reacting fentanyl with propionic anhydride and methylamine. The resulting product is then purified through a series of chemical processes to obtain the final product. The synthesis of Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- requires specialized equipment and expertise, and it is not a process that can be easily replicated outside of a laboratory setting.
Scientific Research Applications
Carfentanil has been used in scientific research to study the effects of opioids on the central nervous system. It has been used as a tool to better understand the mechanisms of opioid addiction and to develop new treatments for opioid use disorder. Carfentanil has also been used in veterinary medicine to sedate large animals, such as elephants and rhinoceroses.
properties
CAS RN |
198196-17-7 |
|---|---|
Product Name |
Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- |
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-(methylamino)-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-7(6-8(13)11-5)12-9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14)/t7-/m0/s1 |
InChI Key |
NBHBKNWTXLCGEY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NC)NC(=O)OC(C)(C)C |
SMILES |
CC(CC(=O)NC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)NC)NC(=O)OC(C)(C)C |
synonyms |
Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





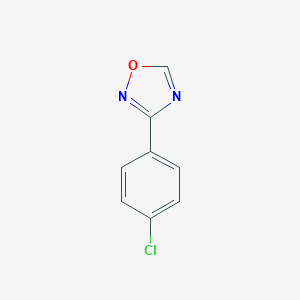
![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)


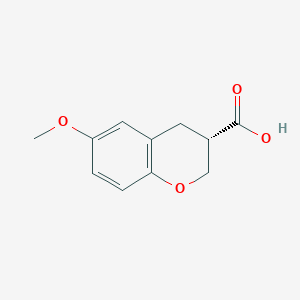
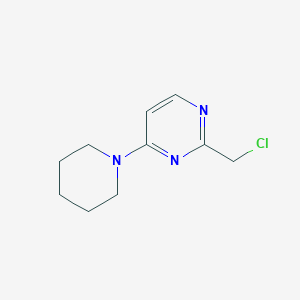


![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
